molecular formula C6H6F4N2O3 B8516515 5-Fluoro-6-(2,2,2-trifluoroethoxy)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 59894-45-0

5-Fluoro-6-(2,2,2-trifluoroethoxy)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No. B8516515
CAS RN: 59894-45-0
M. Wt: 230.12 g/mol
InChI Key: VJLRSFQSZBCQTD-UHFFFAOYSA-N
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Patent
US03954759

Procedure details

0.43 g of 5-fluoro-6-(2,2,2-trifluoroethoxy)-5,6-dihydrouracil obtained in Example 2B was placed in a reflux flask and then 1 ml of concentrated HCl was added to the flask. When the flask contents were brought to refluxing conditions, precipitation of a solid occurred. The flask was cooled to 0°C, and the contents were filtered and washed with acetone, producing 0.12 g of 5-fluorouracil.
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]1[CH:7](OCC(F)(F)F)[NH:6][C:5](=[O:14])[NH:4][C:3]1=[O:15].Cl>>[F:1][C:2]1[C:3](=[O:15])[NH:4][C:5](=[O:14])[NH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
FC1C(NC(NC1OCC(F)(F)F)=O)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to refluxing
CUSTOM
Type
CUSTOM
Details
conditions, precipitation of a solid
FILTRATION
Type
FILTRATION
Details
the contents were filtered
WASH
Type
WASH
Details
washed with acetone

Outcomes

Product
Name
Type
product
Smiles
FC=1C(NC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.